Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate
Overview
Description
This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “1-(4-chlorobenzyl)” indicates a substitution at the 1-position of the indole ring with a 4-chlorobenzyl group. The “2-carboxylate” indicates a carboxylate ester group at the 2-position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the 4-chlorobenzyl substituent, and the carboxylate ester group . These groups would be expected to show characteristic peaks in spectroscopic analyses such as NMR and IR .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The reactivity of this specific compound would be influenced by the electron-withdrawing chlorobenzyl group and the electron-donating carboxylate ester group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Ethyl Indole-2-carboxylates and Derivatives : Ethyl indole-2-carboxylate and its derivatives have been synthesized through various methods, including Friedel-Crafts acylation and reactions involving trifluoroacetic anhydride and phosphoric acid. These syntheses result in products with diverse structural modifications, indicating the versatility of these compounds in chemical synthesis (Murakami et al., 1985).
Ethyl 1H-Indole-2-carboxylate in Fischer Indolization : The compound has been used in Fischer indolization processes to produce various indole derivatives, highlighting its role as a key intermediate in the synthesis of complex organic molecules (Ishii et al., 1983).
Regioselective Acylation Studies : Research has focused on the regioselective acylation of ethyl 1H-indole-2-carboxylate, demonstrating the ability to produce specific acylated indoles under controlled reaction conditions (Murakami et al., 1988).
Biological and Pharmacological Potential
Inhibitors of Human 5-Lipoxygenase : Derivatives of ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate have been studied as potent inhibitors of human 5-lipoxygenase, indicating their potential in treating inflammatory and allergic disorders (Karg et al., 2009).
Antitumor Activities : Some ethyl indole-2-carboxylate derivatives have been investigated for their antitumor activities. For example, a compound synthesized from ethyl pyrrole-2-carboxylate showed significant antitumor activity against certain cancer cell lines (Hu et al., 2018).
Potential Antiarrhythmic Agents : Ethyl 1-ethyl-1H-indole-2-carboxylates, derived from ethyl 1H-indole-2-carboxylates, have been synthesized and evaluated as potential antiarrhythmic agents (Javed & Shattat, 2005).
Mechanism of Action
Target of Action
Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate, also known as Ethyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-11-14-5-3-4-6-16(14)20(17)12-13-7-9-15(19)10-8-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFBFLWZUXLNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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